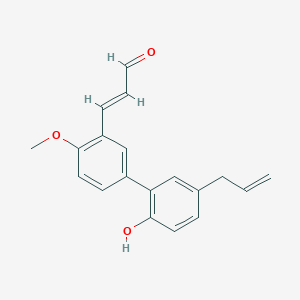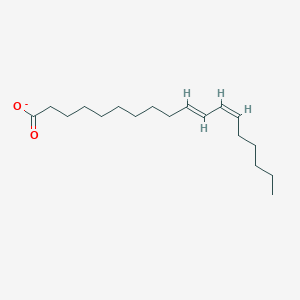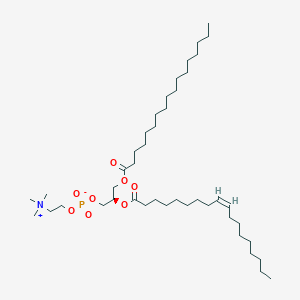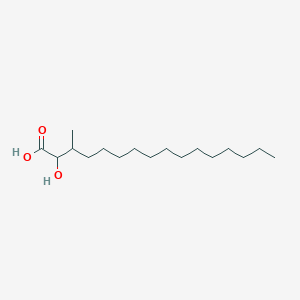
4-Methoxymagnaldehyde B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxymagnaldehyde B is a lignan that consists of cinnamaldehyde substituted by a methoxy group at position 2 and a 4-allylphenolic group at position 5. Isolated from Magnolia obovata, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a lignan, a monomethoxybenzene, an enal and a member of hydroxybiphenyls. It derives from an (E)-cinnamaldehyde.
Scientific Research Applications
Cytotoxicity in Cancer Research
4-Methoxymagnaldehyde B has been identified as a compound with notable cytotoxic activity against various cancer cell lines. In a study conducted by Youn et al. (2007), 4-Methoxymagnaldehyde B, isolated from the stem bark of Magnolia officinalis, demonstrated significant cytotoxic effects against K562, HeLa, and A549 cancer cell lines. The study emphasizes the potential of 4-Methoxymagnaldehyde B in cancer research, particularly for its therapeutic properties in targeting cancerous cells (Youn et al., 2007).
Chemical Synthesis and Industrial Applications
4-Methoxysalicylaldehyde, a chemical variant closely related to 4-Methoxymagnaldehyde B, is known for its wide range of industrial applications. It is utilized in the preparation of various organic compounds, drugs, and therapeutic agents. A study by Jin et al. (2012) highlighted the synthesis of 4-Methoxysalicylaldehyde via selective monomethylation, indicating its importance in chemical synthesis and industrial applications (Jin et al., 2012).
Cytotoxic Activity in Lignan Research
Another study by Youn et al. (2008) identified 4-Methoxymagnaldehyde B in Magnolia obovata, along with its cytotoxic activities against cancer cell lines such as HeLa, A549, and HCT116. This discovery furthers the understanding of lignans' role in cancer therapy, with 4-Methoxymagnaldehyde B being a key compound of interest (Youn et al., 2008).
properties
Product Name |
4-Methoxymagnaldehyde B |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(E)-3-[5-(2-hydroxy-5-prop-2-enylphenyl)-2-methoxyphenyl]prop-2-enal |
InChI |
InChI=1S/C19H18O3/c1-3-5-14-7-9-18(21)17(12-14)15-8-10-19(22-2)16(13-15)6-4-11-20/h3-4,6-13,21H,1,5H2,2H3/b6-4+ |
InChI Key |
PDSJHKVGVLTIBI-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)/C=C/C=O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)C=CC=O |
synonyms |
4-methoxymagnaldehyde B 5'-allyl-2'-hydroxyphenyl-4-methoxy-3-cinnamic aldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1265105.png)
![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)


![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1265110.png)


![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-(2-morpholin-4-ylpyrimidin-5-yl)-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1265119.png)


